

Application Notes and Protocols for ML67-33 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: ML67-33

Cat. No.: B10817379

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Introduction

ML67-33 is a selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) subfamily.[1][2] This includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels.[1][2] These channels are critical regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia.[1][3][4] As activators of these "leak" potassium channels, compounds like **ML67-33** promote membrane hyperpolarization, thereby reducing neuronal firing. This makes **ML67-33** a valuable pharmacological tool for investigating the physiological roles of TREK channels and a potential lead compound for developing novel therapeutics for conditions such as migraine.[1][3]

These application notes provide a detailed protocol for utilizing **ML67-33** in whole-cell patch-clamp experiments to study its effects on TREK channels in native neurons and heterologous expression systems.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **ML67-33**, derived from published literature and supplier datasheets.

Table 1: Physicochemical and Handling Properties of **ML67-33**

Property	Value	Source
Molecular Weight	374.27 g/mol	
Formula	C ₁₈ H ₁₇ Cl ₂ N ₅	
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at -20°C	

Table 2: Pharmacological Properties of **ML67-33** on K2P Channels

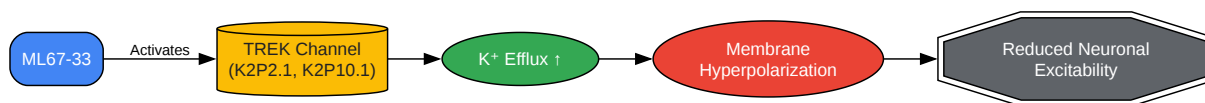
Channel	Cell Type	EC ₅₀ (μM)	Reference
K ₂ P _{2.1} (TREK-1)	Xenopus oocytes	21.8 - 29.4	[1]
K ₂ P _{10.1} (TREK-2)	Xenopus oocytes	30.2	[1]
K ₂ P _{4.1} (TRAAK)	Xenopus oocytes	27.3	[1]

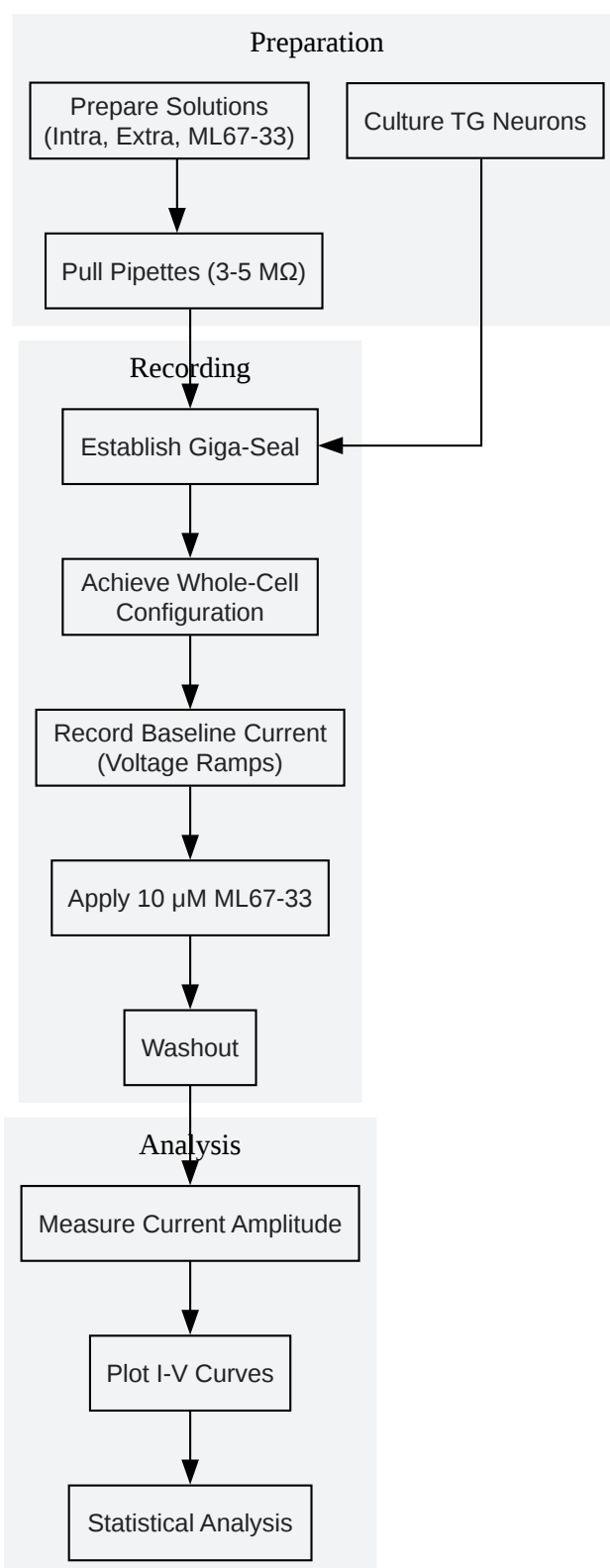
Table 3: Recommended Patch-Clamp Parameters for **ML67-33** Application on Trigeminal Ganglion (TG) Neurons

Parameter	Value	Source
ML67-33 Concentration	10 μM	[1]
Application Method	Perfusion into extracellular solution	[1]
Perfusion Duration	2 - 5 minutes	[1]
Recording Configuration	Whole-cell	[1]
Holding Potential	-60 mV	[1]
Voltage Protocol	Voltage ramps from -25 mV to -135 mV over 600 ms	[1]

Signaling Pathway and Mechanism of Action

ML67-33 directly activates TREK channels, which are members of the K2P family of potassium channels. These channels contribute to the background "leak" potassium conductance in neurons, playing a crucial role in setting the resting membrane potential. By activating TREK channels, **ML67-33** increases the outward flow of potassium ions (K^+), leading to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.





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